molecular formula C13H21NO B13297527 [(2,6-Dimethylphenyl)methyl](3-methoxypropyl)amine

[(2,6-Dimethylphenyl)methyl](3-methoxypropyl)amine

Cat. No.: B13297527
M. Wt: 207.31 g/mol
InChI Key: KAUGTVKCJRJJCM-UHFFFAOYSA-N
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Description

(2,6-Dimethylphenyl)methylamine is an organic compound with the molecular formula C₁₃H₂₁NO It is a member of the amine family, characterized by the presence of an amine group attached to a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethylphenyl)methylamine typically involves the reaction of 2,6-dimethylbenzyl chloride with 3-methoxypropylamine. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The reaction mixture is usually heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired amine compound.

Industrial Production Methods

In an industrial setting, the production of (2,6-Dimethylphenyl)methylamine may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the process. The final product is purified using techniques such as distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethylphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro, halogenated, or other substituted phenyl derivatives.

Scientific Research Applications

(2,6-Dimethylphenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2,6-Dimethylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    [(2,6-Dimethylphenyl)methyl]amine: Lacks the 3-methoxypropyl group, resulting in different chemical and biological properties.

    (2,6-Dimethylphenyl)methylamine: Similar structure but with a different alkyl chain, leading to variations in reactivity and applications.

    (2,6-Dimethylphenyl)methylamine: Another analog with a longer alkyl chain, affecting its physical and chemical properties.

Uniqueness

(2,6-Dimethylphenyl)methylamine is unique due to the presence of the 3-methoxypropyl group, which imparts specific chemical and physical properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-[(2,6-dimethylphenyl)methyl]-3-methoxypropan-1-amine

InChI

InChI=1S/C13H21NO/c1-11-6-4-7-12(2)13(11)10-14-8-5-9-15-3/h4,6-7,14H,5,8-10H2,1-3H3

InChI Key

KAUGTVKCJRJJCM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)CNCCCOC

Origin of Product

United States

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